molecular formula C21H26N2O4 B11112247 N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide

N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide

Cat. No.: B11112247
M. Wt: 370.4 g/mol
InChI Key: RXAKCNITJFHFAE-HYARGMPZSA-N
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Description

N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-PENTYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-PENTYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 4-pentylphenoxyacetic acid hydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-PENTYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-PENTYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-PENTYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-PENTYLPHENOXY)ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(2-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-(4-PENTYLPHENOXY)ACETOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-PENTYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both hydrazide and phenoxy groups also contributes to its versatility in various applications.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-pentylphenoxy)acetamide

InChI

InChI=1S/C21H26N2O4/c1-3-4-5-6-16-7-9-18(10-8-16)27-15-21(25)23-22-14-17-13-19(26-2)11-12-20(17)24/h7-14,24H,3-6,15H2,1-2H3,(H,23,25)/b22-14+

InChI Key

RXAKCNITJFHFAE-HYARGMPZSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O

Canonical SMILES

CCCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)O

Origin of Product

United States

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